molecular formula C6H15N3O2 B14562668 N-[2-(Dimethylamino)ethyl]-N-ethylnitramide CAS No. 62145-99-7

N-[2-(Dimethylamino)ethyl]-N-ethylnitramide

Cat. No.: B14562668
CAS No.: 62145-99-7
M. Wt: 161.20 g/mol
InChI Key: XBXDUYKPUHMMQT-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N-ethylnitramide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and an ethylnitramide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-N-ethylnitramide typically involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid . Another method includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reactions are typically conducted in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-N-ethylnitramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitramide group to amine derivatives.

    Substitution: The compound can participate in substitution reactions where the dimethylamino or ethylnitramide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophiles used.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-N-ethylnitramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-N-ethylnitramide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits topoisomerases, enzymes that play a crucial role in DNA replication and repair . This dual action makes it a potent agent in cancer research.

Comparison with Similar Compounds

N-[2-(Dimethylamino)ethyl]-N-ethylnitramide can be compared with other similar compounds such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) and N-[2-(Dimethylamino)ethyl]-4-aryl derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of dimethylamino and ethylnitramide groups, which confer distinct chemical and biological properties.

List of Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62145-99-7

Molecular Formula

C6H15N3O2

Molecular Weight

161.20 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-ethylnitramide

InChI

InChI=1S/C6H15N3O2/c1-4-8(9(10)11)6-5-7(2)3/h4-6H2,1-3H3

InChI Key

XBXDUYKPUHMMQT-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)[N+](=O)[O-]

Origin of Product

United States

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